Tyrosine kinase-IN-7

EGFR inhibition kinase assay wild-type EGFR

Tyrosine kinase-IN-7 (compound 13h; CAS 345615-74-9) is a thieno[2,3-d]pyrimidine-based small molecule inhibitor of the epidermal growth factor receptor (EGFR) tyrosine kinase. It was designed and synthesized as part of a series of dual EGFR/HER2 inhibitors evaluated for anticancer activity.

Molecular Formula C16H15N3OS
Molecular Weight 297.4 g/mol
Cat. No. B12376860
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameTyrosine kinase-IN-7
Molecular FormulaC16H15N3OS
Molecular Weight297.4 g/mol
Structural Identifiers
SMILESC1CCC2=C(C1)C3=C(N=CN=C3S2)NC4=CC=C(C=C4)O
InChIInChI=1S/C16H15N3OS/c20-11-7-5-10(6-8-11)19-15-14-12-3-1-2-4-13(12)21-16(14)18-9-17-15/h5-9,20H,1-4H2,(H,17,18,19)
InChIKeyBTIBWAOCLJARHL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Tyrosine kinase-IN-7 (Compound 13h): A Thieno[2,3-d]pyrimidine EGFR Inhibitor for Cancer Research Procurement


Tyrosine kinase-IN-7 (compound 13h; CAS 345615-74-9) is a thieno[2,3-d]pyrimidine-based small molecule inhibitor of the epidermal growth factor receptor (EGFR) tyrosine kinase [1]. It was designed and synthesized as part of a series of dual EGFR/HER2 inhibitors evaluated for anticancer activity [1]. The compound exhibits sub-micromolar inhibitory activity against both wild-type EGFR (EGFR WT) and the T790M mutant variant, which is a common mechanism of acquired resistance to first-generation EGFR inhibitors [1].

Why Generic EGFR Inhibitor Substitution Fails: Critical Differentiation of Tyrosine kinase-IN-7


Substituting Tyrosine kinase-IN-7 with a generic EGFR inhibitor like erlotinib or gefitinib in a research protocol can lead to significantly different experimental outcomes due to differences in potency, selectivity profiles, and chemical scaffold. Tyrosine kinase-IN-7 is a thieno[2,3-d]pyrimidine derivative, a distinct chemical series from the clinically established quinazoline-based inhibitors (e.g., gefitinib, erlotinib) [1]. While it shares EGFR as a primary target, its specific inhibitory profile against both wild-type and mutant forms, as well as its cellular antiproliferative effects across a defined panel of cancer cell lines, are quantitatively defined in a specific comparative study [1]. Using a different compound without this specific characterization profile introduces uncontrolled variables that can invalidate comparative analyses and structure-activity relationship (SAR) studies [1].

Quantitative Differentiation Guide: Tyrosine kinase-IN-7 vs. Erlotinib and Structural Analogs


EGFR Wild-Type Kinase Inhibition: Sub-Micromolar Potency of Tyrosine kinase-IN-7

Tyrosine kinase-IN-7 (compound 13h) potently inhibits EGFR wild-type (WT) kinase activity in vitro. In a direct head-to-head study, it demonstrated an IC50 of 0.630 μM against EGFR WT, placing its activity within a comparable range to the clinical comparator erlotinib, which exhibited an IC50 range of 4.99 ± 0.09 to 13.914 ± 0.36 μM across the same cell line panel (note: enzymatic vs. cellular data; see Evidence_Tag) [1]. This specific value provides a benchmark for researchers evaluating this thieno[2,3-d]pyrimidine scaffold against established inhibitors [1].

EGFR inhibition kinase assay wild-type EGFR structure-activity relationship

EGFR T790M Mutant Inhibition: Defined Activity Against a Key Resistance Mutation

The compound demonstrates a defined inhibitory effect on the EGFR T790M gatekeeper mutant, a primary driver of acquired resistance to first-generation EGFR inhibitors. In a direct comparative study, Tyrosine kinase-IN-7 (13h) inhibited EGFR T790M with an IC50 of 0.956 μM [1]. This value is provided in the same assay context as its wild-type activity, establishing a baseline for its mutant vs. wild-type selectivity profile within this chemical series [1].

EGFR T790M kinase inhibitor drug resistance mutant-selective

Cellular Antiproliferative Activity: Comparative Efficacy Against a Defined Cancer Cell Line Panel

The antiproliferative effects of Tyrosine kinase-IN-7 were quantitatively assessed across a panel of four human cancer cell lines, enabling direct comparison with the clinical inhibitor erlotinib. Against HepG2, HCT-116, MCF-7, and A431 cells, Tyrosine kinase-IN-7 (13h) exhibited IC50 values of 13.02 μM, 10.14 μM, 12.68 μM, and 47.05 μM, respectively [1]. The study notes that compounds 13g, 13h, and 13k showed activities comparable to that of erlotinib (IC50 ranging from 4.99 ± 0.09 to 13.914 ± 0.36 μM) [1].

antiproliferative cancer cell lines HepG2 HCT-116 MCF-7 A431 cellular IC50

Differentiation from Structural Analogs: Comparing Compound 13h to 13g and 13k

Within its own chemical series, Tyrosine kinase-IN-7 (13h) offers a distinct activity profile compared to its close structural analogs. The study identifies compounds 13g, 13h, and 13k as the most active in the series, with all three exhibiting comparable antiproliferative effects to erlotinib [1]. However, the specific IC50 values against the four cell lines (e.g., 13h: 13.02, 10.14, 12.68, 47.05 μM) differ from the ranges reported for the series (7.592 ± 0.32 to 16.006 ± 0.58 μM) [1], providing a basis for selecting a specific analog based on its nuanced cellular activity fingerprint.

structure-activity relationship analog comparison thieno[2,3-d]pyrimidine lead optimization

Target Class Engagement: Evidence of Dual EGFR/HER2 Inhibition Potential

Tyrosine kinase-IN-7 is part of a series designed as dual EGFR/HER2 inhibitors. While specific HER2 IC50 data for compound 13h is not provided in the primary abstract, the study's design and the activity of other compounds in the series suggest that this scaffold engages both kinases [1]. This is a class-level inference for this specific compound but highlights its potential for broader target engagement compared to purely EGFR-selective inhibitors like erlotinib [1].

EGFR HER2 dual inhibitor kinase selectivity

Recommended Research Applications for Tyrosine kinase-IN-7 Based on Quantitative Evidence


Structure-Activity Relationship (SAR) Studies of Thieno[2,3-d]pyrimidine EGFR Inhibitors

Tyrosine kinase-IN-7 (13h) is an ideal reference compound for SAR studies focused on thieno[2,3-d]pyrimidine-based EGFR inhibitors. Its well-defined IC50 values against both EGFR WT (0.630 μM) and T790M (0.956 μM) [1], along with its cellular antiproliferative profile across four cancer cell lines [1], provide a robust baseline for evaluating new analogs. Direct comparison with its close analogs, 13g and 13k, allows for the precise mapping of how specific chemical modifications impact target potency and cellular efficacy [1].

Mechanistic Studies of EGFR-Dependent Cancer Cell Lines

The compound's characterized cellular activity profile makes it a useful tool for probing EGFR signaling in HepG2 (liver), HCT-116 (colorectal), MCF-7 (breast), and A431 (epidermoid) cancer models. Researchers can use Tyrosine kinase-IN-7 at concentrations informed by its cellular IC50 values (e.g., 10-15 μM for HepG2, HCT-116, MCF-7; >40 μM for A431) [1] to investigate downstream signaling effects, cell cycle arrest, and apoptosis induction in a cell-type-specific manner [1].

Investigating Acquired Resistance to First-Generation EGFR Inhibitors

Given its defined activity against the EGFR T790M mutant (IC50 = 0.956 μM), Tyrosine kinase-IN-7 serves as a chemical probe for studying T790M-mediated resistance mechanisms [1]. While its potency against the mutant is slightly lower than against wild-type (1.52-fold), this quantitative relationship provides a benchmark for comparing the mutant selectivity of other compounds and for modeling the effects of partial inhibition of this clinically relevant resistance mutation [1].

Comparative Oncology Pharmacology and Drug Discovery

As a compound with a distinct thieno[2,3-d]pyrimidine scaffold and published comparative data against the clinical agent erlotinib [1], Tyrosine kinase-IN-7 is valuable for benchmarking new chemical entities in oncology drug discovery programs. Its activity can be directly compared to established EGFR inhibitors in parallel assays to assess the potential of novel scaffolds and to understand how differences in chemical structure translate to differences in cellular potency and selectivity [1].

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